3-(1-Adamantyl)-4-(diethylamino)benzaldehyde
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Overview
Description
3-(1-Adamantyl)-4-(diethylamino)benzaldehyde is an organic compound that features a unique adamantyl group attached to a benzaldehyde moiety The adamantyl group, known for its rigid and bulky structure, imparts distinct physical and chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 1-adamantyl chloride with a benzaldehyde derivative in the presence of a Lewis acid . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(1-Adamantyl)-4-(diethylamino)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The adamantyl and diethylamino groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of new compounds with modified functional groups.
Scientific Research Applications
3-(1-Adamantyl)-4-(diethylamino)benzaldehyde has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying molecular interactions and developing new drugs.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including neurological disorders and cancer.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-Adamantyl)-4-(diethylamino)benzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The adamantyl group can enhance the compound’s binding affinity and specificity for these targets. The diethylamino group may also play a role in modulating the compound’s activity by influencing its electronic properties and solubility. These interactions can lead to various biological effects, including inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
1-Adamantyl chloride: Used in the synthesis of adamantyl derivatives.
3-Amino-1-adamantanol: Employed in the synthesis of inhibitors with antihyperglycemic properties.
Ethyl 3-(1-adamantyl)-3-oxopropanoate: Used in reactions with fluorobenzoyl chlorides.
Uniqueness
3-(1-Adamantyl)-4-(diethylamino)benzaldehyde is unique due to the presence of both the adamantyl and diethylamino groups, which impart distinct physical and chemical properties
Properties
Molecular Formula |
C21H29NO |
---|---|
Molecular Weight |
311.5 g/mol |
IUPAC Name |
3-(1-adamantyl)-4-(diethylamino)benzaldehyde |
InChI |
InChI=1S/C21H29NO/c1-3-22(4-2)20-6-5-15(14-23)10-19(20)21-11-16-7-17(12-21)9-18(8-16)13-21/h5-6,10,14,16-18H,3-4,7-9,11-13H2,1-2H3 |
InChI Key |
HHXPKZZZNGJHTD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1)C=O)C23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
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